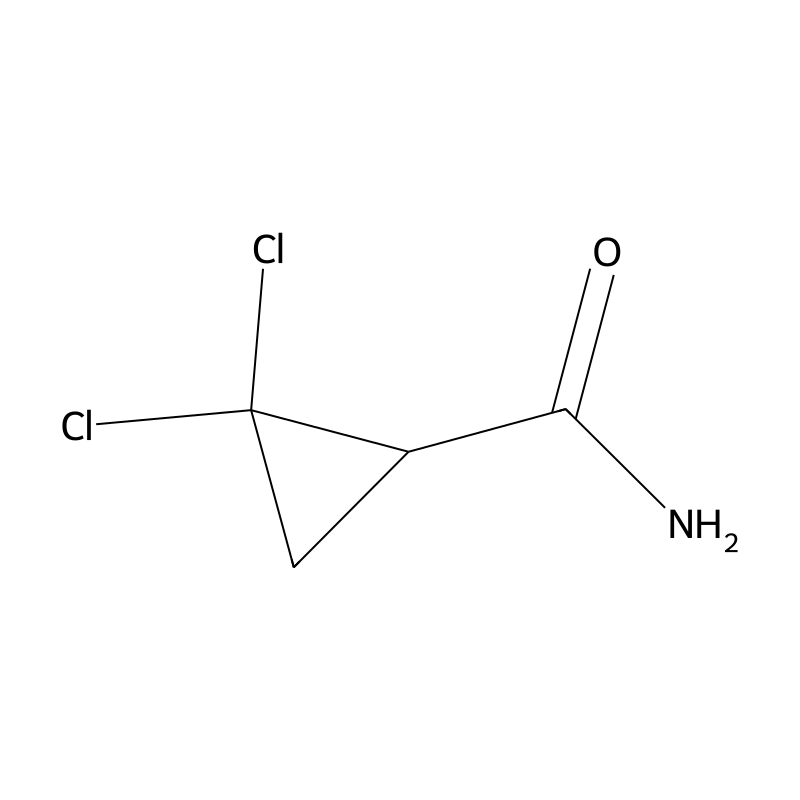2,2-Dichlorocyclopropane-1-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Summary of the application: 2,2-Dichlorocyclopropane-1-carboxamide is used as a starting material in the synthesis of gem-dichlorocyclopropanes and 1,3-dioxacyclanes.
Methods of application or experimental procedures: The basic platform compounds include the transformation products of olefins and dienes, that is, substituted gem-dichlorocyclopropanes and 1,3-dioxacyclanes.
Results or outcomes obtained: The synthesized substances have shown possibilities of being used as biologically active compounds, as well as preparations capable of inhibiting the acid corrosion of metals.
Synthesis of Cyclopropane-Containing Natural Products
Summary of the application: 2,2-Dichlorocyclopropane-1-carboxamide can be used in the synthesis of cyclopropane-containing natural products.
Methods of application or experimental procedures: The synthesis involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes.
Results or outcomes obtained: The synthesized cyclopropane-containing natural products can be used in various applications, including as design elements of bioactive molecules.
Medicinal Chemistry
Summary of the application: Cyclopropanes, which can be synthesized from 2,2-Dichlorocyclopropane-1-carboxamide, are important structural motifs in medicinal chemistry.
Methods of application or experimental procedures: The synthesis of these cyclopropanes involves specific chemical reactions and procedures.
Results or outcomes obtained: The synthesized cyclopropanes can be used in the development of new drugs and therapies.
Synthesis of gem-Dichlorocyclopropane Derivatives Containing 1,3-Dioxolane Fragments
Summary of the application: 2,2-Dichlorocyclopropane-1-carboxamide can be used in the synthesis of gem-dichlorocyclopropane derivatives containing 1,3-dioxolane fragments.
Methods of application or experimental procedures: The synthesis involves the reaction of 2-phenyl-gem-dichlorocyclopropane or (2,2-dichlorocyclopropyl)benzene with ethyl alcohol in the presence of solid alkali.
Results or outcomes obtained: The synthesized gem-dichlorocyclopropane derivatives containing 1,3-dioxolane fragments can be used in various applications, including as intermediates in the synthesis of solvents, inhibitors, additives to fuels, oils, and polymers, and biological preparations.
Research Use
Summary of the application: 2,2-Dichlorocyclopropane-1-carboxamide is used for research purposes.
Methods of application or experimental procedures: The specific methods of application or experimental procedures would depend on the particular research context.
Results or outcomes obtained: The outcomes would vary depending on the specific research context.
2,2-Dichlorocyclopropane-1-carboxamide is an organic compound with the molecular formula CHClNO. It features a cyclopropane ring substituted with two chlorine atoms and a carboxamide functional group. The compound is characterized by its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and biological research.
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
- Hydrolysis: The amide group can undergo hydrolysis in the presence of water and an acid or base, yielding 2,2-dichlorocyclopropane-1-carboxylic acid.
- Rearrangement Reactions: The strained cyclopropane ring may undergo ring-opening reactions under certain conditions, leading to different products.
These reactions highlight the compound's versatility in synthetic chemistry .
Several methods exist for synthesizing 2,2-Dichlorocyclopropane-1-carboxamide:
- Chlorination of Cyclopropane Derivatives: Cyclopropane derivatives can be chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the 2-position.
- Amidation Reactions: The introduction of the carboxamide group can be achieved through amidation reactions involving 2,2-Dichlorocyclopropanecarboxylic acid and ammonia or amine derivatives.
- Functional Group Transformations: Starting from related compounds such as 2,2-Dichlorocyclopropanecarboxylic acid, various functional group transformations can yield the desired amide .
The applications of 2,2-Dichlorocyclopropane-1-carboxamide span multiple fields:
- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
- Agricultural Chemistry: Its potential antifungal properties suggest applications in crop protection as a fungicide.
- Pharmaceutical Research: The compound may be explored for its biological activity, particularly in developing new therapeutic agents .
Interaction studies involving 2,2-Dichlorocyclopropane-1-carboxamide focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways. Specific studies examining its interactions with enzymes or receptors could provide insights into its potential therapeutic roles or toxicity profiles .
Several compounds share structural similarities with 2,2-Dichlorocyclopropane-1-carboxamide:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Dichlorocyclopropanecarboxylic Acid | CHClO | Contains a carboxylic acid instead of an amide |
| Cyclopropane-1-carboxylic Acid | CHO | Lacks chlorine substitution; simpler structure |
| 3-Chloro-2-methylcyclopropanecarboxylic Acid | CHClO | Contains a methyl group; different reactivity |
Uniqueness
The uniqueness of 2,2-Dichlorocyclopropane-1-carboxamide lies in its dual functionality as both a chlorinated compound and an amide. This combination provides distinct chemical properties and potential applications that differ from those of similar compounds.








